

In-Depth Technical Guide to 20:0-20:1-20:0 TG-d5

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Compound of Interest

Compound Name: 20:0-20:1-20:0 TG-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated triglyceride **20:0-20:1-20:0 TG-d5**, a critical internal standard for advanced lipidomic analysis. This document details its chemical properties, its application in quantitative mass spectrometry, and relevant metabolic pathways.

Core Chemical and Physical Properties

20:0-20:1-20:0 TG-d5, scientifically known as 1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol, is a synthetic triglyceride containing two arachidic acid (20:0) chains and one eicosenoic acid (20:1) chain attached to a glycerol backbone.^[1] The 'd5' designation indicates that five hydrogen atoms on the glycerol backbone have been replaced by deuterium, a stable isotope of hydrogen. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry, as it allows for its differentiation from endogenous, non-labeled triglycerides.^[2]

Property	Value	Reference(s)
Chemical Name	1,3(d5)-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol	[1]
Synonyms	TG d5-(20:0/20:1(11Z)/20:0)	[1]
Molecular Formula	C ₆₃ H ₁₁₅ D ₅ O ₆	[1]
Formula Weight	978.654	[1]
Exact Mass	977.94	[1]
CAS Number	958764-14-2	[1]
Physical State	Powder	[1]
Storage Temperature	-20°C	[1]
Stability	1 Year	[1]
Hygroscopic	Yes	[1]

Visualization of Chemical Structure

A precise understanding of the molecular structure is fundamental for its application.

Caption: Chemical structure of **20:0-20:1-20:0 TG-d5**.

Application in Quantitative Lipidomics

20:0-20:1-20:0 TG-d5 is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of triglycerides in complex biological samples. The principle of its application lies in isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a sample at the beginning of the experimental workflow. Because it is chemically identical to its non-deuterated counterpart, it experiences the same extraction inefficiencies and ionization suppression or enhancement effects during mass spectrometry analysis. By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated internal standard, precise and accurate quantification can be achieved.

Experimental Protocols

Lipid Extraction from Biological Samples

A common method for extracting lipids from biological matrices is the Folch method, which utilizes a chloroform and methanol mixture.

- **Sample Preparation:** Homogenize the tissue sample in a 2:1 chloroform:methanol solution.
- **Phase Separation:** Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
- **Lipid Collection:** The lower organic phase, containing the lipids, is carefully collected.
- **Drying and Reconstitution:** The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.

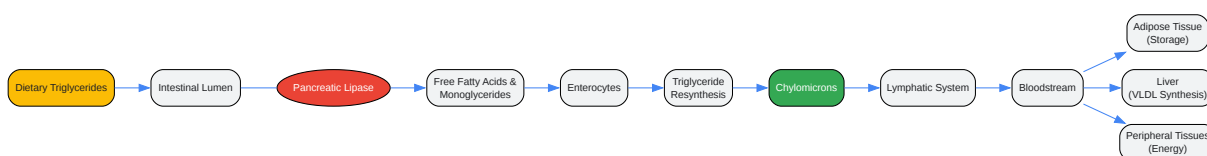
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general protocol for the analysis of triglycerides using LC-MS with **20:0-20:1-20:0 TG-d5** as an internal standard.

Parameter	Description
Chromatography	Reversed-phase liquid chromatography (RPLC) is commonly used to separate lipid species.
Mobile Phase A	Acetonitrile/Water (e.g., 60:40) with additives like ammonium formate and formic acid.
Mobile Phase B	Isopropanol/Acetonitrile (e.g., 90:10) with similar additives.
Gradient	A gradient from a lower to a higher percentage of mobile phase B is used to elute lipids of increasing hydrophobicity.
Mass Spectrometry	Electrospray ionization (ESI) in positive mode is typically used for triglyceride analysis.
Detection Mode	Multiple Reaction Monitoring (MRM) or full scan with high-resolution mass spectrometry can be employed for quantification.

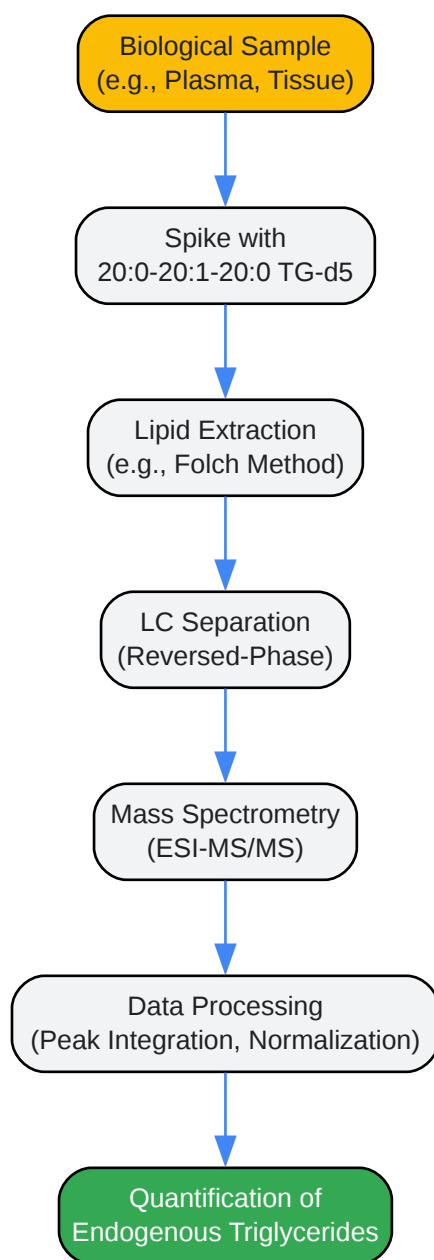
Metabolic Pathway and Experimental Workflow

The use of deuterated triglyceride standards is integral to studying triglyceride metabolism. The following diagrams illustrate the metabolic fate of triglycerides and a typical lipidomics workflow.



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Caption: Simplified pathway of dietary triglyceride metabolism.



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Caption: A typical lipidomics experimental workflow.

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References

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